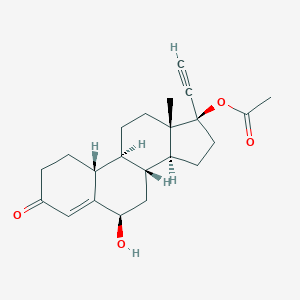

6α-ヒドロキシノレチンドロン酢酸

説明

6|A-Hydroxy Norethindrone Acetate is a derivative of Norethindrone Acetate . Norethindrone Acetate is a synthetic, orally active progestin, which is the acetic acid ester of norethindrone . It is used as a hormonal contraceptive and in the treatment of gynecological disorders such as abnormal uterine bleeding .

Synthesis Analysis

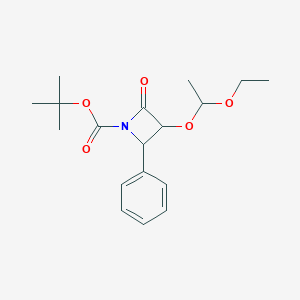

The synthesis of 6|A-Hydroxy Norethindrone Acetate involves oxidation of the A and/or B rings of the parent compounds . Oxidation of the heteroannular 3,5 dienyl acetate derivative of Norethindrone Acetate resulted in the 6 alpha-hydroxy, 6 beta-hydroxy and 6-keto Norethindrone Acetate .Molecular Structure Analysis

The molecular formula of 6|A-Hydroxy Norethindrone Acetate is C22H28O4 . The molecular weight is 356.46 g/mol .Chemical Reactions Analysis

Norethindrone Acetate undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation . The majority of metabolites in the circulation are sulfates, with glucuronides accounting for most of the urinary metabolites .Physical And Chemical Properties Analysis

Norethindrone Acetate is a white to yellowish-white, crystalline powder . The molecular weight of Norethindrone Acetate is 324.4565 .科学的研究の応用

医薬品の品質管理

6α-ヒドロキシノレチンドロン酢酸: は、医薬品の品質管理のための分析方法の開発に使用されます。 ノレチンドロン酢酸錠中の不純物の評価のための、高性能液体クロマトグラフィー(HPLC)を用いた新規安定性指示方法が検証されました 。この方法は、分解生成物や関連物質を検出することにより、ホルモン剤の安全性と有効性を確保するために不可欠です。

作用機序

Target of Action

6|A-Hydroxy Norethindrone Acetate, also known as 6ss-Hydroxynorethindrone acetate, is a progestin medication . Its primary target is the progesterone receptor , the biological target of progestogens . This receptor plays a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis .

Mode of Action

The compound interacts with its target, the progesterone receptor, by acting as an agonist . It induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone .

Biochemical Pathways

The compound affects various biochemical pathways. It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of the ovum through the fallopian tubes, and alters the endometrium .

Pharmacokinetics

Norethindrone acetate is rapidly absorbed, with maximum plasma concentration generally occurring at about 2 hours post-dose . It undergoes hepatic reduction and conjugation . In addition to forming glucuronide and sulfide conjugates, norethindrone is also metabolized to ethinyl estradiol . The plasma clearance value for norethindrone is approximately 0.4 L/hr/kg . Norethindrone is excreted in both urine and feces, primarily as metabolites .

Result of Action

The molecular and cellular effects of the compound’s action include secretory changes in an estrogen-primed endometrium . Progestogens, such as NETA in the doses used for abnormal uterine bleeding, amenorrhea, and endometriosis, lead to atrophy of the endometrial tissue . They may also suppress new growth and implantation . Pain associated with endometriosis is decreased .

Safety and Hazards

特性

IUPAC Name |

[(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEXGWVOAPQSMX-VIHHZYQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@H]34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462114 | |

| Record name | 6|A-Hydroxy Norethindrone Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6856-27-5 | |

| Record name | 6|A-Hydroxy Norethindrone Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6856-27-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[5,6-13C2]Glucose](/img/structure/B118891.png)

![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)